N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20F3N5O4S and its molecular weight is 447.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters can undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed and can lead to various transformations, such as anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process can be utilized in the synthesis of various complex molecules . For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
The ability of boronic acids and their esters to undergo protodeboronation can lead to various transformations, which can be utilized in the synthesis of complex molecules .
Action Environment
The pH strongly influences the rate of reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O4S/c1-28-16-23-14(22-15(24-16)25-9-3-2-4-10-25)11-21-30(26,27)13-7-5-12(6-8-13)29-17(18,19)20/h5-8,21H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVHQPPPBWQCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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